molecular formula C14H9N5O2 B11189158 E234G Hype-IN-1

E234G Hype-IN-1

Cat. No.: B11189158
M. Wt: 279.25 g/mol
InChI Key: ODJVBWZFCWFPCB-UHFFFAOYSA-N
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Description

E234G Hype-IN-1 is a compound known for its role as an AMPylase inhibitor. AMPylation is a post-translational modification involving the transfer of an adenosine monophosphate (AMP) group to a target protein, which can regulate various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E234G Hype-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve consistent quality and yield. The compound is then purified using techniques like crystallization or chromatography to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

E234G Hype-IN-1 primarily undergoes reactions related to its role as an AMPylase inhibitor. These include:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various organic solvents, catalysts, and specific reactants tailored to achieve the desired modifications. Reaction conditions are carefully controlled to maintain the integrity of the compound .

Major Products Formed

The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity or modified properties for specific research applications .

Scientific Research Applications

E234G Hype-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study AMPylation and its effects on various proteins.

    Biology: Helps in understanding the role of AMPylation in cellular processes and disease mechanisms.

    Medicine: Potential therapeutic applications in targeting diseases related to protein misfolding and stress responses.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

E234G Hype-IN-1 exerts its effects by inhibiting the activity of AMPylase enzymes. The compound binds to the active site of the enzyme, preventing the transfer of AMP to target proteins. This inhibition can modulate various cellular pathways, including those involved in protein folding and stress responses. The molecular targets of this compound include proteins like BiP/GRP78, which play a crucial role in maintaining endoplasmic reticulum homeostasis .

Comparison with Similar Compounds

E234G Hype-IN-1 is unique due to its specific inhibitory activity and low cytotoxicity. Similar compounds include:

Biological Activity

E234G Hype-IN-1, also known as Compound I2.10, is a potent inhibitor of the Huntingtin-interacting protein E (HYPE), which plays a significant role in AMPylation processes within cells. This article explores the biological activity of this compound, focusing on its mechanism of action, research findings, and implications for therapeutic applications.

Overview of HYPE and Its Function

HYPE is a member of the filamentation induced by cAMP (FIC) family of proteins, which are known to catalyze the transfer of adenosine monophosphate (AMP) to target proteins, a process known as AMPylation. This modification can alter protein function and is involved in various cellular processes, including stress responses and protein folding. The E234G mutation significantly enhances the enzymatic activity of HYPE by relieving intramolecular inhibition caused by the wild-type Glu234 residue .

This compound specifically inhibits the AMPylation activity of HYPE. By targeting this pathway, it can modulate the effects of HYPE on its substrates, which include critical proteins involved in the unfolded protein response (UPR) and other stress-related pathways. The inhibition mechanism is primarily based on the compound's ability to interfere with the catalytic activity of HYPE, leading to decreased levels of AMPylated proteins in cellular contexts .

Case Studies

  • Inhibition Studies : High-throughput screening identified this compound as an effective inhibitor with low micromolar bioactivity against HYPE-mediated AMPylation. In cellular assays, treatment with this compound resulted in significant reductions in BiP/GRP78 AMPylation levels, indicating its potential utility in modulating ER stress responses .
  • Comparative Analysis : A comparative study using fluorescence polarization assays demonstrated that this compound exhibited a marked increase in inhibition potency compared to wild-type HYPE, confirming its specificity for the mutated form . The compound's efficacy was assessed under various buffer conditions that mimic physiological environments, ensuring robust validation of its biological activity.

Data Tables

Parameter This compound Wild-Type HYPE
IC50 (µM)5.0N/A
AMPylation Activity (Relative)20%100%
Protein SubstratesBiP, HistonesBiP

Implications for Therapeutic Applications

The modulation of HYPE activity through inhibitors like this compound holds promise for therapeutic interventions in diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders. By reducing inappropriate AMPylation, these compounds could potentially restore normal cellular functions and alleviate disease symptoms .

Properties

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

2-(furan-3-yl)-5-(6-imidazol-1-ylpyridin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H9N5O2/c1-2-12(19-5-4-15-9-19)16-7-10(1)13-17-18-14(21-13)11-3-6-20-8-11/h1-9H

InChI Key

ODJVBWZFCWFPCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NN=C(O2)C3=COC=C3)N4C=CN=C4

Origin of Product

United States

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